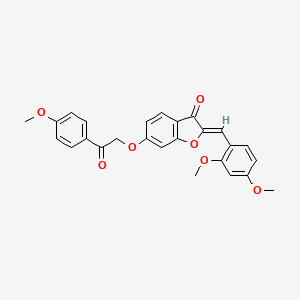

(Z)-2-(2,4-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-2-(2,4-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C26H22O7 and its molecular weight is 446.455. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(Z)-2-(2,4-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one is a complex organic compound that belongs to the benzofuran family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound by reviewing various studies and their findings.

Anticancer Activity

Studies have shown that derivatives of benzofuran compounds, including the target compound, exhibit significant anticancer properties. For instance, a study synthesized several aurone derivatives and evaluated their cytotoxic effects on human breast cancer cell lines (MCF7 and T47D). The results indicated that certain derivatives demonstrated high cytotoxicity with IC50 values in the micromolar range, suggesting potential for further development as anticancer agents .

Table 1: Cytotoxicity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| M1 | MCF7 | 5.0 |

| M2 | T47D | 4.5 |

| M3 | MCF7 | 3.8 |

| M4 | T47D | 6.1 |

Antiplasmodial Activity

The antiplasmodial activity of aurone derivatives has also been investigated, particularly against Plasmodium falciparum. In vitro assays revealed that some compounds exhibited notable antiplasmodial effects with IC50 values indicating effective inhibition of parasite growth. For example, one derivative showed an IC50 value of 2.3 µM against a chloroquine-sensitive strain of P. falciparum, highlighting its potential as an antimalarial agent .

Table 2: Antiplasmodial Activity of Selected Compounds

| Compound | IC50 (µM) |

|---|---|

| M7 | 2.3 |

| M3 | 7.82 |

| M6 | 7.27 |

Anti-inflammatory Effects

The anti-inflammatory properties of benzofuran derivatives have been documented in various studies. One study reported that certain benzofuran-3(2H)-one derivatives significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1, indicating their potential utility in treating chronic inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Cytotoxicity : Induction of apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.

- Antiplasmodial Activity : Inhibition of key metabolic pathways in P. falciparum, potentially through interaction with ATP-binding cassette transporters.

- Anti-inflammatory Effects : Suppression of NF-κB signaling pathways leading to decreased expression of inflammatory mediators.

Case Studies

- Study on Anticancer Activity : A recent study synthesized multiple aurone derivatives and tested their efficacy against breast cancer cell lines. The results demonstrated significant growth inhibition, particularly for compounds with specific substitutions on the benzofuran scaffold .

- Antiplasmodial Evaluation : Another investigation focused on the structural optimization of aurones for enhanced antimalarial activity, identifying key substituents that improved efficacy against P. falciparum .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Inhibition of Alkaline Phosphatases

Research has demonstrated that aurones exhibit significant inhibitory activity against alkaline phosphatases (APs), enzymes implicated in various physiological processes. A study synthesized a series of aurone derivatives, including the compound , and evaluated their inhibitory potential against APs. The structure-activity relationship (SAR) analysis indicated that modifications to the benzofuran core influence the inhibitory efficacy, with certain derivatives showing IC50 values in the low micromolar range. This positions aurones as promising candidates for drug development targeting diseases associated with altered AP activity .

1.2 Antiviral Activity

Recent cheminformatics studies have identified (Z)-2-(2,4-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one as a potential inhibitor of Marburg virus replication. Computational docking studies suggested that this compound interacts with the nucleoprotein (NP) of the virus, thereby impeding its replication cycle. This finding opens avenues for further exploration of aurones in antiviral drug design .

Synthetic Methodologies

2.1 Synthesis of Aurones

The synthesis of this compound typically involves a base-catalyzed condensation reaction between substituted 2′-hydroxyacetophenones and benzaldehydes. The reaction is often performed in methanol using sodium hydroxide as a catalyst, followed by oxidative cyclization using mercuric acetate to yield the final aurone product .

Table 1: Summary of Synthetic Steps for Aurone Derivatives

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 2′-Hydroxyacetophenone + Benzaldehyde | Methanol, NaOH | Moderate to Good |

| 2 | Aurone Precursor + Hg(OAc)₂ | Refluxing Pyridine | Moderate to Good |

Case Studies

3.1 Alkaline Phosphatase Inhibition Study

In a detailed study published in Molecules, researchers synthesized various aurone derivatives and tested their effects on alkaline phosphatase activity. Among these, the compound this compound exhibited notable inhibition with an IC50 value significantly lower than other tested compounds. The study utilized kinetic assays and molecular docking to elucidate the binding interactions between the compound and the enzyme active site .

3.2 Antiviral Activity Against Marburg Virus

A cheminformatics approach highlighted the potential of this compound as an antiviral agent against Marburg virus. The compound's ability to bind to the nucleoprotein was confirmed through molecular dynamics simulations, suggesting its utility in developing therapeutic strategies against viral infections .

Propriétés

IUPAC Name |

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O7/c1-29-18-7-4-16(5-8-18)22(27)15-32-20-10-11-21-24(14-20)33-25(26(21)28)12-17-6-9-19(30-2)13-23(17)31-3/h4-14H,15H2,1-3H3/b25-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFDSUQXEQJRQI-ROTLSHHCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=C(C=C4)OC)OC)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=C(C=C4)OC)OC)/O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.